

GB2064: A Technical Overview of its Antifibrotic Activity in Myelofibrosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lenumlostat hydrochloride*

Cat. No.: *B3325314*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

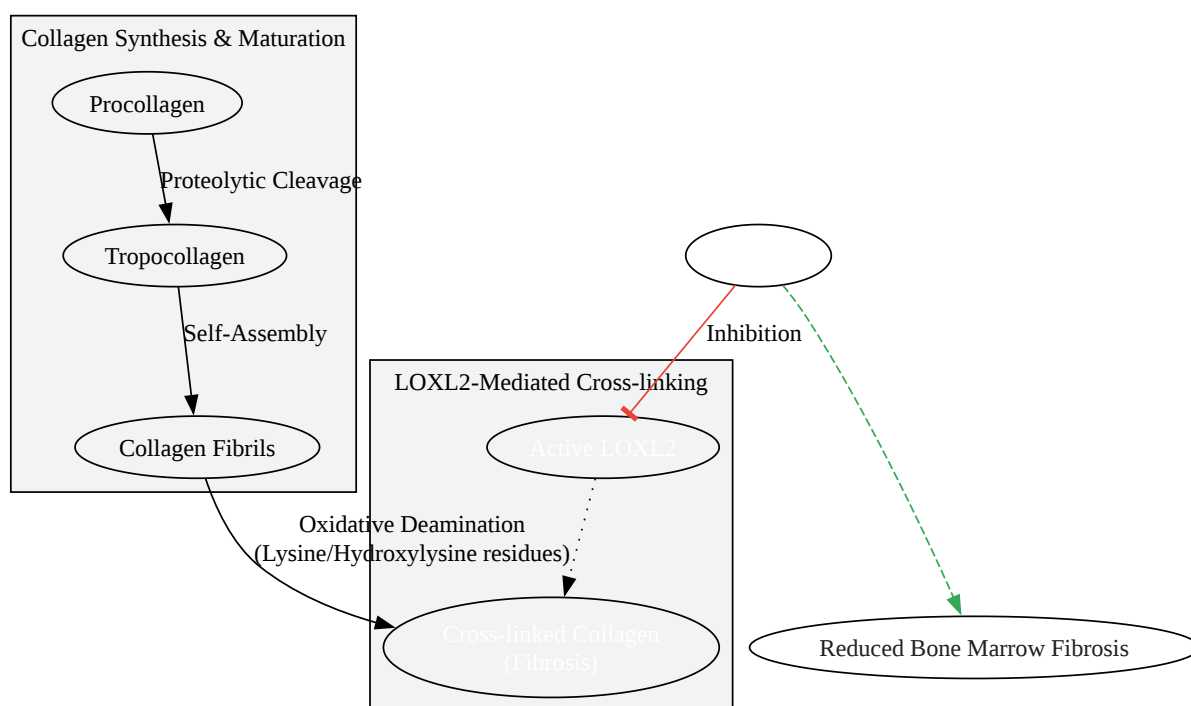
Introduction

GB2064 is an investigational, orally bioavailable, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases, including myelofibrosis.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality.[3] GB2064 represents a targeted therapeutic approach aimed at modifying the disease course by directly inhibiting the fibrotic process. This technical guide provides a comprehensive overview of the antifibrotic activity of GB2064, with a focus on its mechanism of action, preclinical rationale (where available), and clinical trial data.

Mechanism of Action: Inhibition of LOXL2-Mediated Collagen Cross-linking

The primary mechanism of action of GB2064 is the potent and selective inhibition of the LOXL2 enzyme.[4] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final step of collagen maturation: the cross-linking of collagen fibrils.[4] This process is essential for the formation of a stable and mature extracellular matrix (ECM). In pathological conditions such as myelofibrosis, the dysregulation and overexpression of LOXL2 contribute to excessive collagen deposition and the progressive stiffening of the bone marrow microenvironment, which in turn disrupts normal hematopoietic function.[3][4]

By inhibiting LOXL2, GB2064 prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This disruption of the cross-linking process leads to a less rigid and more compliant ECM, potentially halting or even reversing the fibrotic process in the bone marrow.



[Click to download full resolution via product page](#)

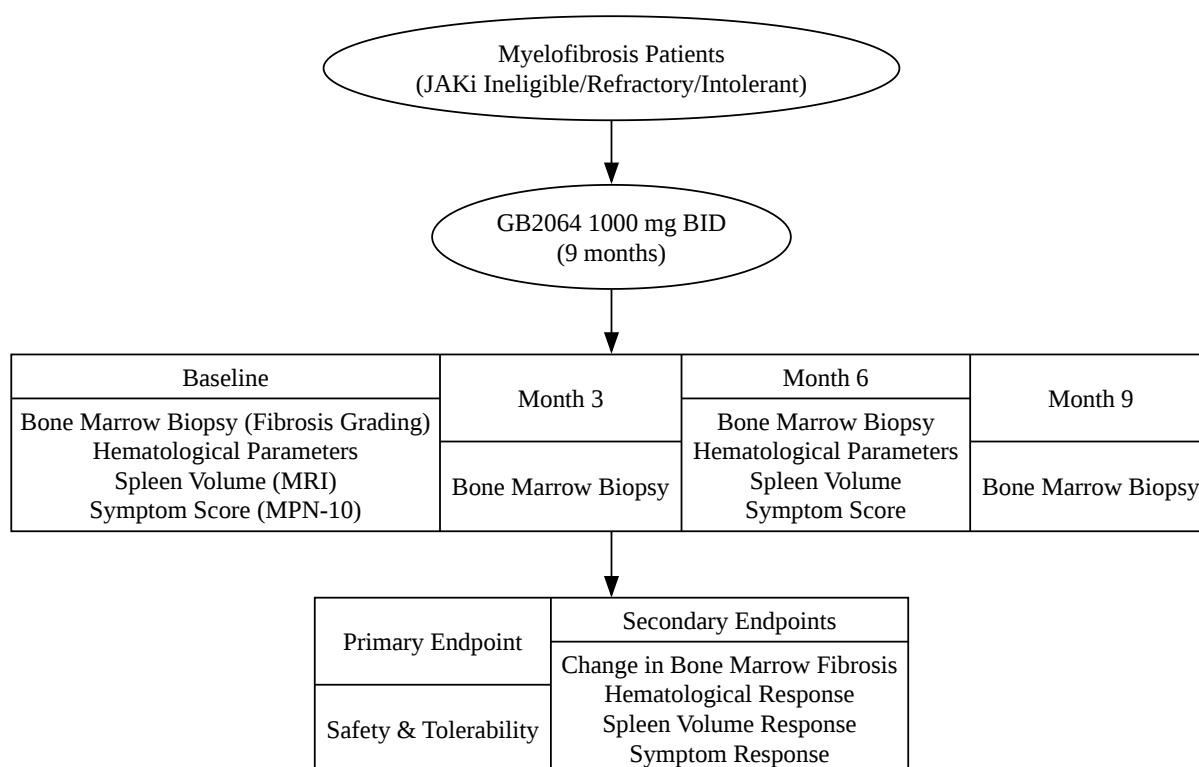
Caption: Mechanism of action of GB2064 in inhibiting LOXL2-mediated collagen cross-linking.

Clinical Development: The MYLOX-1 Trial

The primary clinical evidence for the antifibrotic activity of GB2064 comes from the MYLOX-1 trial (NCT04679870), a Phase 2a, open-label, single-arm study designed to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics of GB2064 in patients with myelofibrosis who are ineligible for, refractory to, or intolerant of Janus kinase (JAK) inhibitor therapy.[5][6][7]

Study Design and Endpoints



[Click to download full resolution via product page](#)

Caption: Workflow of the MYLOX-1 Phase 2a clinical trial.

Primary Endpoint:

- Safety and tolerability of GB2064.[7]

Secondary Endpoints:

- Change in bone marrow collagen fibrosis grade.[\[8\]](#)
- Hematological parameters.[\[8\]](#)
- Spleen volume.[\[6\]](#)
- Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-10).
[\[6\]](#)

Quantitative Data from the MYLOX-1 Trial

The following tables summarize the key efficacy findings from the intermediate and topline analyses of the MYLOX-1 trial.

Table 1: Reduction in Bone Marrow Collagen Fibrosis

Timepoint	Evaluable Patients (n)	Patients with ≥ 1 -grade Reduction in Fibrosis (n)	Percentage of Responders (%)
Intermediate Analysis (≥ 6 months treatment)	5	4	80% [2]
Topline Analysis (≥ 6 months treatment)	10	6	60%

Table 2: Hematological and Spleen Volume Response in Fibrosis Responders

Parameter	Observation in Patients with ≥ 1 -grade Fibrosis Reduction
Hematological Parameters	Stable hemoglobin, white blood cell count, and thrombocytes [2]
Transfusion Requirement	None required [2]
Spleen Volume	Stable [2]

Experimental Protocols

Bone Marrow Biopsy and Fibrosis Grading

Bone marrow biopsies are a key component of the MYLOX-1 trial, performed at baseline and at months 3, 6, and 9 to assess changes in fibrosis.[\[5\]](#)[\[7\]](#)

Procedure: Standard bone marrow aspiration and trephine biopsy procedures are employed to obtain adequate samples from the posterior iliac crest.

Histological Analysis: The degree of bone marrow fibrosis is graded according to the European Consensus on Grading of Bone Marrow Fibrosis.[\[1\]](#)[\[9\]](#)[\[10\]](#) This standardized system evaluates the density and distribution of reticulin and collagen fibers within the bone marrow.

Table 3: European Consensus Grading of Myelofibrosis

Grade	Description
MF-0	Scattered linear reticulin with no intersections (crossings) corresponding to normal bone marrow.
MF-1	Loose network of reticulin with many intersections, especially in perivascular areas.
MF-2	Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen and/or focal osteosclerosis.
MF-3	Diffuse and dense increase in reticulin with extensive intersections, with coarse bundles of collagen, often associated with significant osteosclerosis.

Source: Thiele J, Kvasnicka HM, Facchetti F, et al. European consensus on grading of bone marrow fibrosis and assessment of cellularity. Haematologica. 2005;90(8):1128-1132.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Target Engagement Assay

A novel biomarker pulldown assay was developed to measure the target engagement of GB2064 with circulating LOXL2 in plasma samples from a Phase 1 study in healthy subjects.
[\[11\]](#)

Methodology:

- Plasma samples are collected at various timepoints post-dosing with GB2064.
- Ferrite beads conjugated to a LOXL2-binding analogue of GB2064 are used to "pull down" LOXL2 that is not already bound to GB2064 in the plasma.[\[11\]](#)
- The amount of unbound LOXL2 captured by the beads is then measured.
- The percentage of target engagement is calculated by comparing the amount of unbound LOXL2 at different timepoints to the pre-dose baseline.[\[11\]](#)

Findings:

- Oral doses of ≥ 750 mg of GB2064 achieved maximal and near-complete target engagement at 2 hours post-dosing in healthy volunteers.[\[11\]](#)
- The in vivo IC₅₀ for target engagement was determined to be 905 nM, which correlated well with the in vitro IC₅₀ of 715 nM from an Amplex Red Amine Oxidase Enzymatic Assay.[\[11\]](#)

Conclusion

GB2064 has demonstrated promising antifibrotic activity in the MYLOX-1 clinical trial, with a significant proportion of evaluable patients experiencing a reduction in bone marrow collagen fibrosis.[\[2\]](#) This clinical effect is consistent with its mechanism of action as a potent inhibitor of LOXL2. The stabilization of hematological parameters and spleen volume in responding patients suggests a potential for disease modification in a patient population with limited treatment options.[\[2\]](#) Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of GB2064 and its potential role in the management of myelofibrosis and other fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]
- 2. onclive.com [onclive.com]
- 3. curetoday.com [curetoday.com]
- 4. GB2064 Shows Reduction in Fibrosis of the Bone Marrow – Ysios Capital [ysioscapital.com]
- 5. targetedonc.com [targetedonc.com]
- 6. P1054: MYLOX-1: AN OPEN-LABEL, PHASE IIA STUDY OF THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR, GB2064, IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]
- 8. GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target | Galecto [ir.galecto.com]
- 9. European consensus on grading bone marrow fibrosis and assessment of cellularity | Haematologica [haematologica.org]
- 10. czemp.org [czemp.org]
- 11. labhoo.com [labhoo.com]
- To cite this document: BenchChem. [GB2064: A Technical Overview of its Antifibrotic Activity in Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325314#gb2064-antifibrotic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com